molecular formula C35H34Cl2O6 B13928395 (3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone

(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone

Cat. No.: B13928395
M. Wt: 621.5 g/mol
InChI Key: LXYIGYMBBYJSFY-JBFGIVHASA-N
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Description

This compound is a highly substituted cyclohexanone derivative featuring:

  • Hydroxy group at position 3, contributing to hydrogen-bonding capabilities.
  • Four phenylmethoxy groups (at positions 3, 4, 5, and 6), providing steric bulk and influencing solubility.

While direct data on its synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., CAS 115250-38-9, 306968-44-5) suggest applications in synthesizing glycoside derivatives or spirocyclic compounds via aldol cyclization .

Properties

Molecular Formula

C35H34Cl2O6

Molecular Weight

621.5 g/mol

IUPAC Name

(3S,4S,5S,6R)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)cyclohexan-1-one

InChI

InChI=1S/C35H34Cl2O6/c36-35(37)32(38)30(41-22-27-15-7-2-8-16-27)31(42-23-28-17-9-3-10-18-28)33(43-24-29-19-11-4-12-20-29)34(35,39)25-40-21-26-13-5-1-6-14-26/h1-20,30-31,33,39H,21-25H2/t30-,31-,33+,34+/m1/s1

InChI Key

LXYIGYMBBYJSFY-JBFGIVHASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@]2([C@H]([C@@H]([C@H](C(=O)C2(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O

Canonical SMILES

C1=CC=C(C=C1)COCC2(C(C(C(C(=O)C2(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanone core, followed by the introduction of benzyloxy groups through benzylation reactions. The dichloro substituents are introduced via chlorination reactions under controlled conditions. The final step involves the hydroxylation of the cyclohexanone ring to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the dichloro substituents or convert the hydroxyl group to a hydrogen atom.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy-substituted ketones, while reduction can produce cyclohexane derivatives with varying degrees of substitution.

Scientific Research Applications

(3S,4S,5S,6R)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclohexanone, also known as (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone, is a complex organic compound that is used as a building block for synthesizing more complex molecules in chemistry. It features multiple benzyloxy groups and dichloro substituents, making it of interest to researchers in organic chemistry and related fields.

Chemical Structure and Properties
This compound features a cyclohexanone core with functional groups including dichloro substituents, a hydroxyl group, and phenylmethoxy groups. The phenylmethoxy groups may enhance binding to specific enzymes or receptors, while the dichloro groups could modulate the compound's stability and reactivity towards biological targets, and the hydroxyl group may facilitate interactions through hydrogen bonding.

The molecular formula of the compound is C35H34Cl2O6 and its molecular weight is 621.5 g/mol. The IUPAC name is (3S,4S,5S,6R)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclohexanone and the CAS number is 116308-18-0. It has a melting point of 139-142 ºC and a density of 1.31±0.1 g/cm3 . It is predicted to be insoluble, with a solubility of 1.6E-4 g/L at 25 ºC .

Potential Applications
Due to its structural properties, (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone is used as a building block for synthesizing more complex molecules. The presence of multiple benzyloxy groups, dichloro substituents, and a hydroxyl group in a single molecule provides a versatile platform for chemical modifications and applications. This compound’s distinct structure allows for unique interactions with biological targets and chemical reagents, setting it apart from similar compounds. The benzyloxy groups may facilitate binding to enzymes or receptors, while the dichloro substituents can influence the compound’s reactivity and stability, and the hydroxyl group may participate in hydrogen bonding, affecting the compound’s biological activity.

Mechanism of Action

The mechanism of action of (3S,4S,5S,6R)-4,5,6-Tris(benzyloxy)-3-((benzyloxy)methyl)-2,2-dichloro-3-hydroxycyclohexanone involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to enzymes or receptors, while the dichloro substituents can influence the compound’s reactivity and stability. The hydroxyl group may participate in hydrogen bonding, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Substituents/Modifications Stereochemistry Key Physical Properties (if available)
Target Compound (hypothetical) C₃₅H₃₄Cl₂O₆ 2,2-dichloro; 3-hydroxy; 4,5,6-tris(phenylmethoxy) 3S,4s,5s,6r N/A (predicted higher polarity due to Cl)
(2R,3S,4S,5S)-5-Hydroxy (115250-38-9) C₃₅H₃₆O₆ 5-hydroxy; 2,3,4-tris(phenylmethoxy) 2R,3S,4S,5S Mp: 84–85°C; Bp: 682°C; Density: 1.232 g/cm³
(2R,3S,4R,5S)-5-Hydroxy (306968-44-5) C₃₅H₃₆O₆ 5-hydroxy; 2,3,4-tris(phenylmethoxy) 2R,3S,4R,5S N/A
(2R,3S,4R,5R)-5-Hydroxy (1233196-41-2) C₃₅H₃₆O₆ 5-hydroxy; 2,3,4-tris(phenylmethoxy) 2R,3S,4R,5R N/A

Key Observations :

  • Chlorine vs. Hydroxy : The dichloro substitution in the target compound replaces hydroxy/methoxy groups found in analogs, likely increasing its electrophilicity and altering metabolic stability .
  • Stereochemistry : The 3S,4s,5s,6r configuration may influence conformational rigidity and biological target interactions compared to 2R,3S,4S,5S analogs .

Reactivity Differences :

    Biological Activity

    The compound (3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone is a complex organic molecule notable for its unique structural characteristics and potential biological activities. This article aims to explore its biological activity through various studies and findings.

    Chemical Structure and Properties

    This compound features a cyclohexanone core with multiple functional groups including:

    • Dichloro substituents : Potentially influencing reactivity.
    • Hydroxyl group : May participate in hydrogen bonding.
    • Phenylmethoxy groups : Likely facilitating interactions with biological targets.

    Molecular Details

    PropertyValue
    Molecular FormulaC35H34Cl2O6
    Molecular Weight621.5 g/mol
    IUPAC Name(3S,4S,5S,6R)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclohexanone
    CAS Number116308-18-0

    The biological activity of this compound is hypothesized to involve:

    • Enzyme Interaction : The phenylmethoxy groups may enhance binding to specific enzymes or receptors.
    • Stability and Reactivity : The dichloro groups could modulate the compound's stability and reactivity towards biological targets.
    • Hydrogen Bonding : The hydroxyl group may facilitate interactions through hydrogen bonding.

    Biological Activity Studies

    Research indicates that compounds with similar structural motifs often exhibit a range of biological activities:

    Antimicrobial Activity

    Studies have shown that structurally related compounds can inhibit bacterial growth by targeting key metabolic pathways or virulence factors. For instance:

    • Inhibition of Type III Secretion System (T3SS) : A study demonstrated that certain compounds can significantly reduce the secretion of virulence factors in pathogenic bacteria .

    Cytotoxic Effects

    The compound's effects on various cell lines have been investigated:

    • HL-60 Cell Line : Related compounds have been shown to influence gene expression associated with cell differentiation and proliferation .

    Case Studies

    • Inhibition of Cancer Cell Proliferation : In vitro studies on related compounds revealed their potential to inhibit the proliferation of cancer cells by inducing apoptosis or differentiation .
    • Anti-inflammatory Properties : Compounds similar in structure have displayed anti-inflammatory effects by modulating pathways involved in inflammation .

    Q & A

    Basic Research Questions

    Q. What are the key synthetic strategies for constructing the poly-substituted cyclohexanone core of this compound?

    • The synthesis involves multi-step regioselective functionalization. A common approach includes:

    • Conjugate addition of organocuprates to cyclohexenone intermediates to introduce substituents (e.g., phenylmethoxy groups) .
    • Reductive amination or acylation to install hydroxyl and methyl groups at specific positions .
    • Protection/deprotection sequences using benzyl chloroformate or boron tribromide to preserve stereochemistry during synthesis .
      • Critical steps require optimization of reaction conditions (e.g., temperature, catalysts like piperidine) to avoid side reactions .

    Q. How is the stereochemistry of the compound verified experimentally?

    • Chiral chromatography and NMR spectroscopy (e.g., NOESY for spatial proximity analysis) are used to confirm stereochemical assignments .
    • X-ray crystallography provides definitive proof of spatial arrangement, as demonstrated in structurally related cyclohexanones .
    • Computational methods (e.g., molecular modeling) predict preferred conformers, which are cross-validated with experimental data .

    Q. What analytical techniques are essential for characterizing this compound?

    • High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C) confirm molecular formula and substituent positions .
    • Infrared spectroscopy (IR) identifies functional groups (e.g., carbonyl, hydroxyl) .
    • Polarimetry or chiral HPLC assesses enantiomeric purity .

    Advanced Research Questions

    Q. How do steric and electronic factors influence regioselectivity during substitution reactions in this compound?

    • Steric hindrance from bulky phenylmethoxy groups directs substitutions to less hindered positions (e.g., axial vs. equatorial sites) .
    • Electronic effects (e.g., electron-withdrawing chloro groups) activate specific carbons for nucleophilic attacks, as seen in analogous ketone reactions .
    • Computational tools (e.g., DFT calculations) model transition states to predict regioselectivity .

    Q. What strategies mitigate challenges in isolating diastereomers during synthesis?

    • Dynamic kinetic resolution using chiral catalysts can enhance selectivity .
    • Chromatographic separation with chiral stationary phases resolves diastereomers .
    • Crystallization-induced asymmetric transformation purifies desired isomers, as applied in similar poly-hydroxylated systems .

    Q. How can computational methods predict the compound's interactions with biological targets?

    • Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor binding, prioritizing stereoisomers with optimal free energy values .
    • MD simulations assess stability of ligand-target complexes over time, identifying key hydrogen bonds or hydrophobic interactions .
    • Pharmacophore modeling maps essential functional groups (e.g., hydroxyl, chloro) for activity .

    Q. How are contradictions in spectral data (e.g., NMR shifts) resolved for this compound?

    • Variable-temperature NMR clarifies dynamic effects (e.g., ring-flipping) that obscure signal splitting .
    • Isotopic labeling (e.g., ¹³C-enriched samples) aids in assigning overlapping peaks .
    • Comparative analysis with structurally characterized analogs (e.g., CAS 115250-38-9) resolves ambiguities .

    Methodological Notes

    • Stereochemical Purity : Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm configuration .
    • Reaction Optimization : Screen solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd/C for hydrogenation) to improve yields .
    • Data Validation : Cross-reference spectral data with published analogs (e.g., Vulcanchem’s CAS 115250-38-9) to ensure consistency .

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